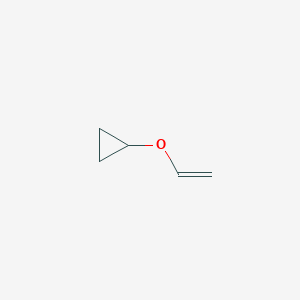

Vinyl cyclopropyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vinyl cyclopropyl ether (VCPE) is a chemical compound that belongs to the family of cyclopropyl ethers. It is widely used in scientific research due to its unique chemical properties and diverse applications.

Wirkmechanismus

Vinyl cyclopropyl ether is a reactive molecule that can undergo various chemical reactions. It can undergo ring-opening reactions to form cyclopropyl alcohols, which can further react to form various compounds. Vinyl cyclopropyl ether can also undergo cycloaddition reactions with various compounds, which can lead to the formation of new compounds. The mechanism of action of Vinyl cyclopropyl ether is complex and depends on the reaction conditions and the nature of the reactants.

Biochemische Und Physiologische Effekte

Vinyl cyclopropyl ether has been shown to have antimicrobial properties. It inhibits the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. Vinyl cyclopropyl ether has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines in macrophages. Vinyl cyclopropyl ether has also been shown to have cytotoxic effects on cancer cells. It induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Vinyl cyclopropyl ether has several advantages for lab experiments. It is a versatile reagent that can undergo various chemical reactions, which makes it useful in organic synthesis. Vinyl cyclopropyl ether is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, Vinyl cyclopropyl ether has some limitations. It is a reactive molecule that can undergo unwanted side reactions, which can complicate the synthesis of compounds. Vinyl cyclopropyl ether is also unstable and can decompose over time, which can affect its reactivity.

Zukünftige Richtungen

There are several future directions for the research on Vinyl cyclopropyl ether. One direction is to explore its applications in drug delivery and tissue engineering. Vinyl cyclopropyl ether-based polymers have potential as drug delivery vehicles and scaffolds for tissue engineering. Another direction is to explore its applications in the synthesis of new compounds with antimicrobial and anticancer properties. Vinyl cyclopropyl ether-based compounds have potential as new antibiotics and anticancer agents. Finally, further research is needed to understand the mechanism of action of Vinyl cyclopropyl ether and its effects on biological systems.

Synthesemethoden

Vinyl cyclopropyl ether can be synthesized by the reaction of cyclopropyl Grignard reagents with vinyl halides. This reaction is known as the Stille coupling reaction and is widely used in organic synthesis. The reaction is carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions. The purity of Vinyl cyclopropyl ether can be improved by distillation or column chromatography.

Wissenschaftliche Forschungsanwendungen

Vinyl cyclopropyl ether has diverse applications in scientific research. It is used as a monomer in the synthesis of polymers, which have applications in drug delivery, tissue engineering, and other fields. Vinyl cyclopropyl ether is also used as a reagent in organic synthesis for the preparation of various compounds. It is used in the synthesis of cyclopropyl amides, which have antimicrobial properties. Vinyl cyclopropyl ether is also used in the synthesis of cyclopropyl ketones, which have applications in the pharmaceutical industry.

Eigenschaften

CAS-Nummer |

16545-67-8 |

|---|---|

Produktname |

Vinyl cyclopropyl ether |

Molekularformel |

C5H8O |

Molekulargewicht |

84.12 g/mol |

IUPAC-Name |

ethenoxycyclopropane |

InChI |

InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2 |

InChI-Schlüssel |

XRCVFFQSIMHODB-UHFFFAOYSA-N |

SMILES |

C=COC1CC1 |

Kanonische SMILES |

C=COC1CC1 |

Andere CAS-Nummern |

16545-67-8 |

Synonyme |

ethenoxycyclopropane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)